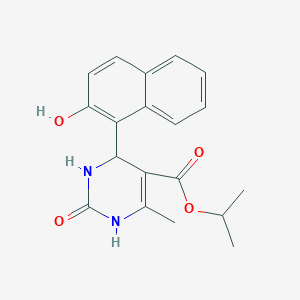
N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorophenyl-based starting materials with piperazine derivatives. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is described as a reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The reaction conditions were optimized to a mole ratio of 1:1.10 at 115°C for 4 hours, yielding the product with an 88.5% success rate . This process could be analogous to the synthesis of N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, although specific details would differ due to the unique structure of the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide includes arylpiperazine linked to a benzamide or similar fragment. The presence of a chlorophenyl group is significant as it is known to interact with dopamine receptors. The structure-activity relationship (SAFIR) study mentioned in the first paper suggests that the positioning of these groups and the overall molecular architecture are crucial for binding affinity and selectivity .
Chemical Reactions Analysis
The chemical reactions involving arylpiperazine derivatives typically focus on their interactions with biological targets such as dopamine receptors. The first paper discusses the high affinity of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide for the dopamine D4 receptor, with an IC50 value of 0.057 nM, indicating a strong and selective interaction . This suggests that N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide may also exhibit significant biological activity, although specific reactions would need to be studied.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide are not provided, we can infer from related compounds that such properties are likely to include moderate to high lipophilicity due to the presence of aryl groups and potential for hydrogen bonding with the piperazine nitrogen atoms. The chlorophenyl moiety may also influence the electronic properties of the compound, affecting its reactivity and binding characteristics .
科学的研究の応用
1. Development of Novel Compounds with Biological Activity
A study by Tuo et al. (2018) developed novel oxazolo[5,4-d]pyrimidines, closely related to the chemical structure . These compounds demonstrated significant biological activity towards CB1/CB2 cannabinoid receptors and showed considerable metabolic stability in mice liver microsomes. Notably, their synthesis strategy involved the use of similar chemical groups found in N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, indicating potential applications in drug development and biological research (Tuo et al., 2018).
2. Synthesis and Pharmacological Activity
Research by Cignarella et al. (1979) explored the synthesis and pharmacological activity of compounds including 2-methylpiperazine derivatives. This work, relevant to the structure of N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, examined the influence of substituent reversion on adrenolytic and vasodilator activities, providing insights into the pharmacological potential of such compounds (Cignarella et al., 1979).
3. Antimycobacterial Agents
Biava et al. (2008) synthesized derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, which share a structural similarity with the queried compound. These derivatives showed considerable activity against Mycobacterium tuberculosis, suggesting that similar structures could be explored for antimicrobial applications (Biava et al., 2008).
4. Nootropic Activity Research
Valenta et al. (1994) conducted research on compounds like 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine transformed with 4-methylpiperazin-1-yl groups. They investigated these compounds for nootropic activity, which highlights the potential of structures resembling N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide in cognitive enhancement research (Valenta et al., 1994).
特性
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-16-3-5-17(6-4-16)20(27-13-11-26(2)12-14-27)15-24-21(28)22(29)25-19-9-7-18(23)8-10-19/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQDGSVYJWFKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)


![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)


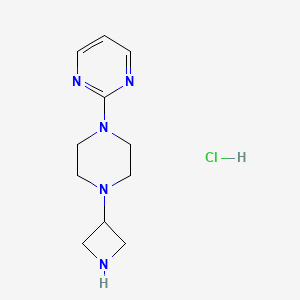

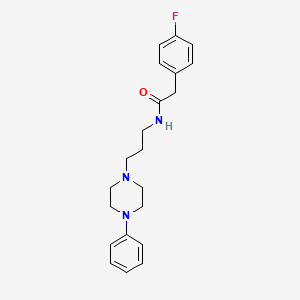
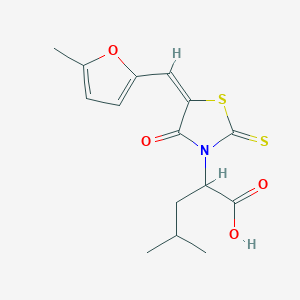
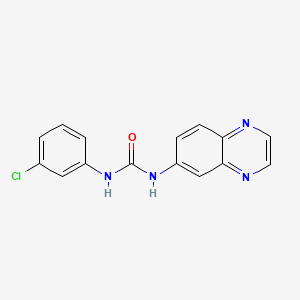
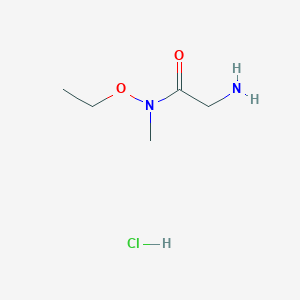
![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)
